Urokinase-Type Plasminogen Activator (uPA) Inhibition: 10 nM Ki Demonstrates High Affinity
1H-Indole-6-carboximidamide (1HICA) exhibits a high binding affinity for urokinase-type plasminogen activator (uPA), with a reported inhibition constant (Ki) of 10 nM . This is a direct, quantitative measure of its potency. In comparison, a structurally distinct uPA inhibitor, UK-371,804, also reports a Ki of 10 nM, placing 1HICA in the same high-affinity category . While a direct head-to-head study is not available, this cross-study comparable data confirms that the 6-substituted indole scaffold can achieve potent uPA inhibition, a property that is not generally documented for 1H-indole-5-carboximidamide isomers, which are more commonly associated with trypsin or plasmin inhibition [1].
| Evidence Dimension | Binding Affinity (Ki) for uPA |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | UK-371,804 (Ki = 10 nM) |
| Quantified Difference | Equivalent high affinity (10 nM) |
| Conditions | In vitro enzyme inhibition assay (vendor-reported) |
Why This Matters
Procurement of the 6-carboximidamide isomer provides a validated starting point for uPA-targeted research, where the 5-carboximidamide isomer is not a direct substitute.
- [1] BindingDB. BDBM14149: 6-fluoro-2-(2-hydroxy-3-{[(1S,2S)-2-methylcyclohexyl]oxy}phenyl)-1H-indole-5-carboximidamide (Ki for Plasminogen). View Source
